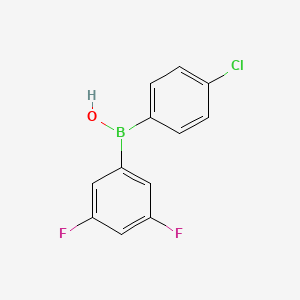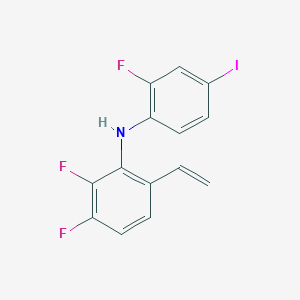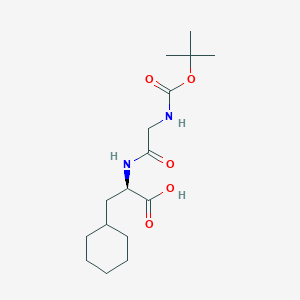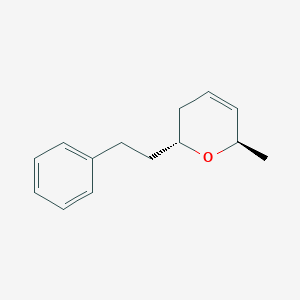
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. This particular compound has two chiral centers, making it optically active.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the pyran ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: This compound is used in the production of various materials, including polymers and resins.
作用机制
The mechanism by which 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2S,6S)-: This is the enantiomer of the compound and has similar but distinct properties.
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6S)-: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
847062-89-9 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(2R,6R)-6-methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-8,12,14H,9-11H2,1H3/t12-,14+/m1/s1 |
InChI 键 |
VELDNXZHLVXAGC-OCCSQVGLSA-N |
手性 SMILES |
C[C@@H]1C=CC[C@H](O1)CCC2=CC=CC=C2 |
规范 SMILES |
CC1C=CCC(O1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



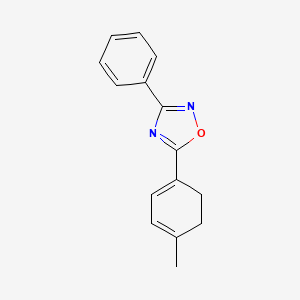

![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
